molecular formula C17H9BrF3NO2 B6312612 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline CAS No. 1357626-34-6

6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline

Cat. No. B6312612
CAS RN: 1357626-34-6
M. Wt: 396.2 g/mol
InChI Key: FNNBSXVWPZHMME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline (6-ABTQ) is a synthetic small molecule that has been studied for its potential applications in scientific research and lab experiments. 6-ABTQ has been found to possess a variety of biochemical and physiological effects and has been used in a variety of studies, including those related to cancer, inflammation, and cardiovascular disease.

Scientific Research Applications

6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline has been studied for its potential applications in scientific research and lab experiments. It has been found to possess a variety of biochemical and physiological effects, making it useful for a range of studies. 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline has been used in studies related to cancer, inflammation, and cardiovascular disease. It has also been used in studies related to the regulation of gene expression, the modulation of cell signaling pathways, and the inhibition of enzyme activity.

Mechanism of Action

The mechanism of action of 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline is not yet fully understood. However, it is believed that 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline may act by modulating the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase. It may also interact with various receptors, such as the estrogen receptor and the histamine receptor. Additionally, 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline has been found to inhibit the activity of certain enzymes, such as protein kinase C, and to activate certain transcription factors, such as NF-κB.
Biochemical and Physiological Effects
6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline has been found to possess a variety of biochemical and physiological effects. In studies, it has been found to reduce inflammation, inhibit cell proliferation, and induce apoptosis. It has also been found to inhibit the growth of tumor cells, reduce oxidative stress, and modulate the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase. Additionally, 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline has been found to possess anti-angiogenic and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline has several advantages and limitations for use in lab experiments. One advantage of 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, it has been found to possess a variety of biochemical and physiological effects, making it useful for a range of studies. However, 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline also has some limitations. For example, it is not water soluble, making it difficult to use in certain experiments. Additionally, it can be toxic at high concentrations, making it important to use caution when handling 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline in the lab.

Future Directions

The potential applications of 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline are vast and there are many future directions for research. One potential direction is to further investigate the mechanism of action of 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline and to explore its potential to modulate the activity of certain enzymes and receptors. Additionally, further research into the biochemical and physiological effects of 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline could lead to its use as an anti-inflammatory or anti-cancer agent. Additionally, 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline could be studied for its potential to modulate the activity of certain transcription factors and to regulate gene expression. Finally, further research could be conducted to explore the potential of 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline to inhibit the growth of tumor cells and to reduce oxidative stress.

Synthesis Methods

6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline can be synthesized through a multistep reaction process involving the reaction of 4-bromophenol with trifluoromethylbenzaldehyde in the presence of sodium hydroxide and acetic anhydride. The resulting product is then converted to 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline by a series of reactions involving the addition of p-toluenesulfonic acid, sodium bicarbonate, and sodium hydroxide.

properties

IUPAC Name

3-(4-bromophenyl)-2-(trifluoromethyl)quinoline-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9BrF3NO2/c18-12-4-1-9(2-5-12)13-8-11-7-10(16(23)24)3-6-14(11)22-15(13)17(19,20)21/h1-8H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNBSXVWPZHMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C3C=CC(=CC3=C2)C(=O)O)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline

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